molecular formula C11H14N2O3 B8376798 6-(Tert-butylcarbamoyl)nicotinic acid

6-(Tert-butylcarbamoyl)nicotinic acid

Cat. No.: B8376798
M. Wt: 222.24 g/mol
InChI Key: YOTSMUVJKIIMSB-UHFFFAOYSA-N
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Description

6-(Tert-butylcarbamoyl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid), where a tert-butylcarbamoyl group (-CONH-C(CH₃)₃) is substituted at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol. The tert-butylcarbamoyl moiety introduces significant steric bulk and lipophilicity, which differentiates it from the parent nicotinic acid (C₆H₅NO₂, 123.11 g/mol). This structural modification likely enhances metabolic stability and alters solubility profiles, making it relevant in pharmaceutical and specialty chemical applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

6-(tert-butylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)13-9(14)8-5-4-7(6-12-8)10(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

YOTSMUVJKIIMSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid (Parent Compound)

Nicotinic acid (vitamin B3) is sparingly soluble in water but freely soluble in ethanol and boiling water. It serves as a precursor for NAD/NADP biosynthesis and exhibits vasodilatory effects. Pharmacopeial standards for nicotinic acid emphasize purity (>99%) and identity tests (e.g., IR spectroscopy, melting point ~235°C), which differ from the derivative’s characterization needs .

6-(tert-Butylamino)nicotinic Acid

This analog (C₁₀H₁₄N₂O₂, 194.23 g/mol) features a tert-butylamino (-NH-C(CH₃)₃) substituent at the 6-position. Unlike the carbamoyl group, the amino group allows hydrogen bonding, increasing solubility in polar solvents like ethanol. It is primarily used as a synthetic building block .

6-((tert-Butoxycarbonyl)amino)nicotinic Acid

With a Boc-protected amino group (-NH-Boc) at the 6-position (C₁₁H₁₄N₂O₄, 250.24 g/mol), this compound is distinct in its role as a synthetic intermediate. The Boc group is acid-labile, enabling controlled deprotection during synthesis. Its solubility and stability are intermediate between nicotinic acid and the tert-butylcarbamoyl derivative .

6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid (C₆H₅NO₃, 155.11 g/mol) is a bacterial metabolite formed during nicotinic acid oxidation by Pseudomonas fluorescens and Bacillus species. The hydroxyl group at position 6 facilitates ring cleavage, leading to downstream products like maleic acid. In contrast, the bulky tert-butylcarbamoyl group in 6-(tert-butylcarbamoyl)nicotinic acid likely inhibits such degradation, enhancing persistence in biological systems .

Iscotrizinol-Related Compounds

Iscotrizinol (a triazine-based UV filter) contains a tert-butylcarbamoylphenyl moiety. While structurally distinct from this compound, the shared tert-butylcarbamoyl group suggests similar contributions to stability and resistance to enzymatic hydrolysis. Iscotrizinol’s pharmacopeial specifications (e.g., ≥95% purity, IR identification) parallel quality controls for nicotinic acid derivatives .

Data Table: Key Properties of Nicotinic Acid Derivatives

Compound Molecular Formula Substituent (Position 6) Molecular Weight (g/mol) Solubility Key Applications/Properties
Nicotinic acid C₆H₅NO₂ -H 123.11 Sparingly in water Vitamin B3, vasodilator
This compound C₁₁H₁₄N₂O₃ -CONH-C(CH₃)₃ 222.24 Lipophilic solvents Metabolic stability, intermediates
6-(tert-Butylamino)nicotinic acid C₁₀H₁₄N₂O₂ -NH-C(CH₃)₃ 194.23 Ethanol, moderate polarity Synthetic building block
6-Hydroxynicotinic acid C₆H₅NO₃ -OH 155.11 Aqueous solutions Bacterial metabolite
6-((tert-Butoxycarbonyl)amino)nicotinic acid C₁₁H₁₄N₂O₄ -NH-Boc 250.24 Polar aprotic solvents Protected intermediate

Research Findings and Implications

  • Metabolic Stability : The tert-butylcarbamoyl group in this compound likely impedes bacterial degradation pathways that cleave the pyridine ring, as observed in Pseudomonas fluorescens and Bacillus species for nicotinic acid .
  • Pharmacological Potential: Structural analogs like iscotrizinol demonstrate that tert-butylcarbamoyl groups enhance stability in UV filters, suggesting similar benefits for nicotinic acid derivatives in drug design .
  • Synthetic Utility: Derivatives like 6-(tert-butylamino)nicotinic acid and Boc-protected analogs highlight the role of substituent chemistry in tuning solubility and reactivity for targeted synthesis .

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